N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide: is a chemical compound that belongs to the class of thiazepane derivatives Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiazepane ring is alkylated with a methoxyphenyl halide in the presence of a Lewis acid catalyst.
Carboxamide Formation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent and conditions.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic applications as an antimicrobial or anticancer agent.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and carboxamide groups can influence its binding affinity and specificity for these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other thiazepane derivatives and related compounds:
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Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
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Uniqueness
- The presence of both the methoxyphenyl and carboxamide groups in this compound distinguishes it from other thiazepane derivatives, potentially offering unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-19-12-5-3-2-4-10(12)8-15-14(18)11-9-20-7-6-13(17)16-11/h2-5,11H,6-9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWRHZZIHYAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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